molecular formula C14H19ClN6O B585382 trans-Abacavir-d4 Hydrochloride CAS No. 1346605-40-0

trans-Abacavir-d4 Hydrochloride

Cat. No.: B585382
CAS No.: 1346605-40-0
M. Wt: 326.821
InChI Key: QXNOPHSMRJNHHG-CRUONMBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Trans-Abacavir-d4 Hydrochloride is a deuterated analog of Abacavir . Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . The primary target of Abacavir is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, making it an effective target for antiretroviral therapy .

Mode of Action

Abacavir works by inhibiting the activity of the reverse transcriptase enzyme . It is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) . CBV-TP competes with the viral molecules and is incorporated into the viral DNA . This incorporation disrupts the viral DNA chain, preventing the virus from multiplying .

Biochemical Pathways

The antiviral effect of Abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Pharmacokinetics

Abacavir is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 83% . It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in inactive glucuronide and carboxylate metabolites, respectively . Less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .

Result of Action

The inhibition of the reverse transcriptase enzyme by Abacavir results in the prevention of the virus from multiplying, reducing the amount of virus in the body and slowing down the progression of the disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir-d4 Hydrochloride involves the incorporation of deuterium atoms into the Abacavir molecule. This is typically achieved through the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropyl amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Abacavir-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylate metabolites, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Uniqueness: trans-Abacavir-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

[(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOPHSMRJNHHG-CRUONMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.